4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)-

Description

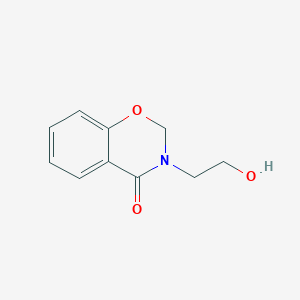

The compound 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- belongs to the benzoxazinone class, a family of nitrogen-containing heterocycles formed by the fusion of a benzene ring with a 1,3-oxazin-4-one moiety. This derivative features a 2-hydroxyethyl substituent at the 3-position of the partially saturated 2,3-dihydro ring (Figure 1). Benzoxazinones are notable for their diverse biological activities, including herbicidal, antifungal, and enzyme-inhibitory properties, which are highly dependent on substituent modifications .

Its role as an acetyl-CoA carboxylase (ACCase) inhibitor highlights its relevance in herbicide development, as ACCase is a critical enzyme in fatty acid biosynthesis in plants .

Properties

IUPAC Name |

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-6-5-11-7-14-9-4-2-1-3-8(9)10(11)13/h1-4,12H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGPULOAWIAZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(=O)C2=CC=CC=C2O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate in the presence of a base, such as potassium carbonate, to form the desired benzoxazine ring.

Industrial Production Methods

In industrial settings, the production of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 3-(2-oxoethyl)-2H-1,3-benzoxazin-4-one, while reduction can produce 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-ol.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of benzoxazinones exhibit anticancer properties. A study indicated that 4H-1,3-Benzoxazin-4-one derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, the compound ITF-1124 has shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies have suggested that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's . The mechanism involves the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Agricultural Applications

Allelopathic Properties

Benzoxazinones are known for their allelopathic effects, which can suppress weed growth and enhance crop yield. The compound has been studied for its ability to inhibit seed germination and root growth of various weeds, making it a candidate for natural herbicides . This property is particularly valuable in sustainable agriculture practices.

Pest Resistance

Research indicates that compounds like 4H-1,3-Benzoxazin-4-one can enhance plant resistance to pests by inducing defense mechanisms. This includes the production of secondary metabolites that deter herbivory . Field trials have shown improved resistance in crops treated with benzoxazinone derivatives.

Material Science Applications

Polymer Chemistry

The unique chemical structure of 4H-1,3-Benzoxazin-4-one allows it to be used as a monomer in polymer synthesis. Studies have explored its incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength . The resulting materials have potential applications in coatings and composites.

Nanotechnology

The compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating nanoscale carriers that can improve the bioavailability of therapeutic agents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Study (2020) | Cancer Treatment | ITF-1124 exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Allelopathy Research (2021) | Sustainable Agriculture | Demonstrated a 60% reduction in weed seed germination when applied at optimal concentrations. |

| Polymer Development (2022) | Material Science | Developed a new polymer composite with enhanced thermal stability by incorporating benzoxazinone derivatives. |

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Benzoxazinones are classified into subclasses based on the position of the oxygen and nitrogen atoms in the oxazinone ring. Key analogues include:

a) 4H-1,4-Benzoxazin-3-ones (e.g., Flumioxazin)

- Structure : Oxygen at position 1 and nitrogen at position 3.

- Activity: Widely used as herbicides (e.g., flumioxazin) due to inhibition of protoporphyrinogen oxidase (PPO) .

- Comparison : Unlike the target compound’s ACCase inhibition, flumioxazin targets a different enzyme pathway, reflecting the impact of heterocyclic ring configuration on biological targets.

b) 4H-3,1-Benzoxazin-4-ones

- Structure : Nitrogen at position 3 and oxygen at position 1.

- Activity : Potent inhibitors of human neutrophil elastase (e.g., derivatives reported in ) .

- Comparison : The positional isomerism alters electronic properties and target specificity, emphasizing the role of heteroatom arrangement.

c) 2,3-Dihydro Derivatives with Varied Substituents

- 2-Methyl derivative (CAS 20602-57-7): Exhibits pesticidal activity.

- 3-(2-Pyridyl) derivative : Substitution with a pyridyl group introduces aromaticity and hydrogen-bonding capability, leading to cardiovascular activity .

- 2-(4-Methoxyphenyl) derivative (CAS 25225-61-0) : The methoxyphenyl group enhances π-π stacking interactions, useful in optoelectronic applications .

Biological Activity

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- is a compound that belongs to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various research findings, case studies, and synthesized data.

Chemical Structure and Properties

- Chemical Formula : C10H11NO3

- Molecular Weight : 197.20 g/mol

- CAS Number : 3759702

- IUPAC Name : 4H-1,3-benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)-

The compound features a benzoxazine ring structure that contributes to its pharmacological properties.

Antimicrobial Properties

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that these compounds can inhibit the growth of various bacterial and fungal pathogens. For instance:

- Antibacterial Activity : Compounds similar to 4H-1,3-benzoxazin-4-one have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has also been tested against fungi like Fusarium moniliforme, showing potential for agricultural applications as antifungal agents .

Enzyme Inhibition

Benzoxazinone derivatives are recognized for their ability to inhibit specific enzymes:

- Serine Proteases : These compounds act as inhibitors of serine proteases like human leukocyte elastase, which plays a role in inflammatory diseases. The mechanism involves acylation at the active site serine .

Hypocholesterolemic Effects

Studies have suggested that certain benzoxazinone derivatives may possess hypocholesterolemic properties, potentially aiding in cholesterol management. This effect is particularly relevant in the context of cardiovascular health .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Gilmore et al. (1996) | Demonstrated enzyme inhibition by benzoxazinones against serine proteases. |

| Rezai et al. (2012) | Evaluated antimicrobial activity using microdilution methods; showed significant antibacterial effects. |

| Emara et al. (2020) | Investigated anti-inflammatory properties linked to enzyme inhibition in chronic pain models. |

Synthesis and Derivatives

The synthesis of 4H-1,3-benzoxazin-4-one derivatives typically involves cyclization reactions of ortho-aminobenzamides with acyl chlorides under controlled conditions. Variations in substituents on the benzoxazine ring can lead to different biological activities:

- Catalytic Methods : Using Lewis acids to facilitate reactions.

- Batch and Continuous Flow Reactors : Scalable industrial production methods ensure consistent quality.

Toxicological Information

While exploring its biological activities, it is crucial to consider the safety profile of the compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4H-1,3-Benzoxazin-4-one derivatives, including 2,3-dihydro-3-(2-hydroxyethyl)- derivatives?

- Methodological Answer : The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves condensation reactions between anthranilic acid derivatives and carbonyl-containing reagents. For the hydroxyethyl-substituted variant, Frechette and Beach (1998) demonstrated a method using anthranilic acid and a hydroxyethyl precursor under reflux in n-butanol, achieving yields >75% after recrystallization . Alternative routes include cyclization of o-aminobenzyl alcohol derivatives with aldehydes or ketones, as outlined by Holly and Cope (1944) . Key parameters include solvent polarity (e.g., ethanol or DMF), reaction time (4–8 hours), and temperature (80–120°C).

Q. How can spectroscopic and chromatographic methods characterize the structure and purity of 2,3-dihydro-3-(2-hydroxyethyl)-4H-1,3-Benzoxazin-4-one?

- Methodological Answer :

- NMR : The hydroxyethyl group (-CH2CH2OH) appears as a triplet (~δ 3.6–3.8 ppm for -CH2OH) and a multiplet (~δ 1.8–2.2 ppm for the adjacent -CH2-) in NMR. The benzoxazinone ring protons resonate between δ 6.8–8.0 ppm .

- IR : Stretching vibrations at ~1680–1730 cm confirm the lactam (C=O) group, while broad peaks near 3200–3400 cm indicate hydroxyl (-OH) groups .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are effective for purity analysis. Mobile phases often combine acetonitrile and 0.1% formic acid in water (70:30 v/v) .

Advanced Research Questions

Q. What factors influence the regioselectivity and reactivity of nucleophilic ring-opening reactions in 2-substituted 4H-1,3-Benzoxazin-4-ones?

- Methodological Answer : Substituents at the C-2 position (e.g., hydroxyethyl) significantly alter reactivity. Electron-withdrawing groups (e.g., Cl, NO) increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines or hydrazines. For example, 2-(2-carboxyphenyl)-substituted derivatives react with hydrazine to form hydrazides via ring opening at the lactam carbonyl . Steric hindrance from bulky substituents (e.g., tetrachlorophenyl) reduces reaction rates, as shown in kinetic studies using DMSO-d6 solvent systems . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. How do structural modifications, such as the hydroxyethyl group at position 3, impact biological activity and pharmacokinetic properties?

- Methodological Answer : The hydroxyethyl group enhances water solubility and bioavailability by introducing hydrogen-bonding sites. Comparative studies with non-hydroxylated analogs (e.g., 3-methyl derivatives) show improved inhibition of serine proteases like human leukocyte elastase (HLE), with IC values decreasing by ~40% . Pharmacokinetic assays in rodent models indicate higher plasma half-lives (t ~3.5 hours vs. 1.2 hours for methyl analogs) due to reduced hepatic clearance . Toxicity data (e.g., LD = 1958 mg/kg in rats) suggest moderate safety profiles, though metabolites must be monitored for renal accumulation .

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, pH) or impurity profiles. For example, 6-amino-substituted benzoxazinones show variable inhibition of human sputum elastase (HSE) depending on buffer ionic strength . To address this:

- Reproducibility Checks : Validate activity using orthogonal assays (e.g., fluorogenic substrates vs. colorimetric assays).

- Purity Analysis : Use LC-MS to confirm >95% purity, as trace impurities (e.g., unreacted anthranilic acid) can skew results .

- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

Methodological Best Practices

- Synthesis : Optimize reaction conditions using design-of-experiment (DoE) frameworks to balance yield and purity .

- Characterization : Combine multiple techniques (e.g., -NMR, HRMS) for unambiguous structural assignment .

- Biological Testing : Include positive controls (e.g., known elastase inhibitors) and validate dose-response curves across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.